Aliskiren

Surface Plasmon Resonance (SPR) Binding Kinetics Target Residence Time

Aliskiren is the benchmark direct renin inhibitor for preclinical hypertension modeling. Unlike earlier-generation inhibitors (remikiren, zankiren) that failed clinically due to poor oral bioavailability, Aliskiren delivers sustained 24-hour renin suppression with once-daily dosing. Its 2.5-hour target residence time and >83,000-fold selectivity over cathepsin D enable clean pharmacological dissection of RAS signaling. Validated in human renin-expressing transgenic models and sodium-depleted marmosets. Note: IC50 human renin 0.6 nM vs. rat renin 80 nM; use transgenic human renin models for translational studies.

Molecular Formula C30H53N3O6
Molecular Weight 551.8 g/mol
CAS No. 173334-57-1
Cat. No. B1664508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliskiren
CAS173334-57-1
Synonyms2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-(4-methoxy-3-(3-methoxypropoxy)phenyl)octanamid hemifumarate
aliskiren
CGP 060536B
CGP-060536B
CGP060536B
rasilez
SPP100
Tekturna
Molecular FormulaC30H53N3O6
Molecular Weight551.8 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
InChIInChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1
InChIKeyUXOWGYHJODZGMF-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly soluble in water (as hemifumarate salt)
In water, >350 mg/mL (pH 7.4)
2.10e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: Aliskiren (CAS 173334-57-1) — The First-in-Class Orally Active Non-Peptide Direct Renin Inhibitor


Aliskiren (CAS 173334-57-1; synonyms: CGP 60536, SPP-100) is an orally active, non-peptidic direct renin inhibitor of the alkanecarboxamide structural class [1]. It was developed via structure-based design employing X-ray crystallography of the renin active site and computational modeling, enabling it to lack the extended peptide-like backbone that rendered earlier-generation renin inhibitors clinically nonviable due to poor pharmacokinetic properties [2]. Aliskiren inhibits human renin with sub-nanomolar potency (IC50 0.6 nM) [3]. It was approved in 2007 as the first-in-class orally efficacious direct renin inhibitor for the treatment of essential hypertension [4].

Why In-Class Renin Inhibitors Are Not Interchangeable: Structural and Kinetic Differentiation of Aliskiren


Despite sharing a common molecular target (human renin), renin inhibitors exhibit substantial divergence in binding kinetics, species selectivity profiles, and in vivo efficacy that preclude simple substitution [1]. Earlier-generation renin inhibitors such as remikiren, zankiren, and enalkiren, while demonstrating in vitro potency against human renin, uniformly failed to achieve clinical utility due to insufficient oral bioavailability and/or inadequate duration of action [2]. Aliskiren differentiates from these comparators through a combination of optimized S3 sub-pocket occupancy (derived from its 3-methoxypropoxy aromatic side chain), extended target residence time conferred by slow dissociation kinetics, and a non-peptide alkanecarboxamide backbone that overcomes the pharmacokinetic liabilities of peptide-like predecessors [3]. The quantitative evidence below substantiates these differentiation dimensions with direct comparator data.

Quantitative Differentiation Evidence: Aliskiren vs. Closest Renin Inhibitor Comparators


SPR-Derived Target Residence Time: Aliskiren vs. Remikiren

In a direct head-to-head SPR biosensor assay using immobilized human renin, aliskiren demonstrated a dissociation rate constant (k_off) of 0.11 × 10⁻³ s⁻¹, compared to 0.18 × 10⁻³ s⁻¹ for remikiren [1]. These k_off values correspond to calculated target residence times (1/k_off) of 2.5 hours for aliskiren versus 1.5 hours for remikiren, representing a 1.67-fold longer target occupancy duration [2]. By contrast, compound 1 (a structurally related comparator) exhibited a residence time of only 3 minutes [3]. This extended residence time occurs despite aliskiren and remikiren being equipotent inhibitors of recombinant renin activity (K_i ≤ 0.04 nM for both) and equipotent in inhibiting human plasma renin activity (IC50 0.2–0.3 nM for both) [4]. The differentiation resides not in equilibrium binding affinity but in dissociation kinetics.

Surface Plasmon Resonance (SPR) Binding Kinetics Target Residence Time Renin Inhibition

In Vivo Antihypertensive Efficacy: Aliskiren vs. Remikiren and Zankiren in Marmosets

In sodium-depleted marmosets, a single oral dose of aliskiren (3 mg/kg) produced a peak blood pressure reduction of -30 ± 4 mmHg at 1 hour post-dose, with the antihypertensive response persisting for more than 12 hours [1]. The same oral dose of 3 mg/kg was more effective than equivalent doses of either remikiren or zankiren, two orally active renin inhibitors previously tested in humans [2]. The study authors concluded that aliskiren demonstrates "antihypertensive efficacy in animals superior to previous renin inhibitors" [3]. Additionally, aliskiren (10 mg/kg) was at least as effective as equal doses of the AT1-receptor blocker valsartan or the ACE inhibitor benazepril [4], establishing cross-class efficacy equivalence.

In Vivo Pharmacology Blood Pressure Lowering Sodium-Depleted Marmoset Model Oral Bioavailability

Enzymatic Selectivity: Aliskiren Discrimination Against Off-Target Aspartic Peptidases

Aliskiren exhibits high specificity for human renin with minimal inhibitory activity against related aspartic peptidases [1]. In selectivity panel assays, aliskiren showed no significant inhibition of cathepsin D, cathepsin E, pepsin, or HIV-1 peptidase at concentrations up to >50 μM . ChEMBL data confirm an IC50 >100,000 nM for bovine cathepsin D [2]. The primary reference Wood et al. (2003) reports Ki = 0.6 nM for human renin with negligible inhibition of pepsin and cathepsin D [3]. This selectivity profile derives from aliskiren's optimized occupancy of the S3 sub-pocket (S3sp) of the renin active site, a structural feature not present in cathepsin D or pepsin [4].

Selectivity Profiling Cathepsin D Pepsin Aspartic Peptidases

Validated Application Scenarios for Aliskiren Procurement Based on Differentiated Evidence


Sustained Renin Inhibition in In Vitro Assays Requiring Extended Target Occupancy

For surface plasmon resonance (SPR) studies, long-duration enzymatic assays, or cell-based renin activity monitoring that require persistent target engagement, aliskiren's extended residence time of 2.5 hours (1.67-fold longer than remikiren, 50-fold longer than compound 1) provides a distinct experimental advantage [1]. This property enables sustained renin suppression without requiring continuous replenishment of inhibitor in the assay medium, reducing experimental variability in washout protocols and facilitating more physiologically relevant pharmacodynamic modeling [2].

In Vivo Hypertension and Cardiovascular Disease Models in Primates and Transgenic Rodents

Aliskiren is the preferred direct renin inhibitor for in vivo studies in sodium-depleted marmosets and double transgenic rat (dTGR) models expressing human renin and angiotensinogen [1]. Its demonstrated superiority over remikiren and zankiren at equal 3 mg/kg oral doses in marmosets [2], combined with validated efficacy in spontaneously hypertensive rats [3], establishes aliskiren as the benchmark DRI for preclinical hypertension and cardiovascular disease modeling. Note: Aliskiren exhibits marked species selectivity—IC50 for rat renin is 80 nM (133-fold weaker than human renin), necessitating the use of human renin-expressing transgenic models or primate models for translationally relevant studies [4].

Renin-Specific Pathway Dissection Without Off-Target Aspartic Peptidase Interference

For experiments requiring clean pharmacological dissection of renin-angiotensin system (RAS) signaling without confounding inhibition of cathepsin D, pepsin, or related aspartic peptidases, aliskiren offers a selectivity ratio exceeding 83,000-fold (>50 μM vs. 0.6 nM IC50) [1]. This high selectivity profile makes aliskiren the appropriate tool compound for studies investigating renin-specific effects on angiotensinogen processing, prorenin receptor signaling, or (pro)renin receptor-mediated pathways, particularly in systems co-expressing cathepsin D or other aspartic peptidases that could confound interpretation with less selective inhibitors [2].

Oral Dosing Regimens in Primate Pharmacodynamic Studies

For experimental designs requiring once-daily oral administration in primate models, aliskiren's combination of 2.5-hour target residence time, 24-hour accumulation half-life, and ~2.5-2.6% oral bioavailability (with 1-3 hour Tmax) supports sustained 24-hour renin suppression [1]. This pharmacokinetic-pharmacodynamic profile, validated in marmosets and human subjects, enables convenient once-daily dosing protocols that simplify experimental logistics compared to alternative renin inhibitors lacking sufficient oral bioavailability or duration of action [2]. Researchers should note that high-fat meals reduce aliskiren Cmax by 85% and AUC by 71%; therefore, consistent fasting/dosing conditions should be maintained across experimental groups [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliskiren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.